(2-Propoxypyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Propoxypyridin-4-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a propoxy group at the 2-position. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Propoxypyridin-4-yl)boronic acid typically involves the borylation of a halogenated pyridine derivative. One common method is the Miyaura borylation reaction, where a halogenated pyridine is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction proceeds under mild conditions and results in the formation of the desired boronic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: (2-Propoxypyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Such as potassium acetate for borylation reactions.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed from oxidation reactions.
Scientific Research Applications
(2-Propoxypyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (2-Propoxypyridin-4-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The boronic acid group also interacts with various molecular targets in biological systems, influencing cellular processes and pathways .
Comparison with Similar Compounds
Phenylboronic Acid: Another widely used boronic acid in organic synthesis.
Pyridinylboronic Acids: Similar to (2-Propoxypyridin-4-yl)boronic acid but with different substituents on the pyridine ring.
Uniqueness: this compound is unique due to the presence of the propoxy group, which imparts distinct reactivity and properties compared to other boronic acids. This makes it particularly valuable in specific synthetic applications and research areas .
Properties
Molecular Formula |
C8H12BNO3 |
---|---|
Molecular Weight |
181.00 g/mol |
IUPAC Name |
(2-propoxypyridin-4-yl)boronic acid |
InChI |
InChI=1S/C8H12BNO3/c1-2-5-13-8-6-7(9(11)12)3-4-10-8/h3-4,6,11-12H,2,5H2,1H3 |
InChI Key |
JYCJLSRDBOIUIX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1)OCCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.